molecular formula C15H18ClN3O B2886740 5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 92556-96-2

5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol

Cat. No.: B2886740
CAS No.: 92556-96-2
M. Wt: 291.78
InChI Key: QQZFNDSJQYECGZ-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol is a chemical compound with the molecular formula C15H18ClN3O and a molecular weight of 291.78 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with 4-methylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which is believed to contribute to its antimicrobial activity by disrupting essential metal-dependent processes in microorganisms. Additionally, it may interact with DNA and proteins, leading to the inhibition of cellular functions and growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
  • 7-Morpholinomethyl-8-hydroxyquinoline
  • 5-Chloro-8-hydroxyquinoline

Uniqueness

5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazinyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-18-5-7-19(8-6-18)10-11-9-13(16)12-3-2-4-17-14(12)15(11)20/h2-4,9,20H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFNDSJQYECGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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